molecular formula C18H8BrF6N3 B2538990 8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 439093-95-5

8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No.: B2538990
CAS No.: 439093-95-5
M. Wt: 460.177
InChI Key: VBSQBPXBSOUDFR-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-a][1,8]naphthyridines This compound is characterized by the presence of a bromophenyl group and two trifluoromethyl groups attached to the imidazo[1,2-a][1,8]naphthyridine core

Preparation Methods

The synthesis of 8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a][1,8]naphthyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a][1,8]naphthyridine scaffold.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit key enzymes and proteins involved in cancer cell proliferation and survival. It may also interfere with viral replication by targeting viral enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, contributing to its diverse applications and biological activities.

Biological Activity

8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS No. 439093-95-5) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C18H8BrF6N3
  • Molecular Weight : 460.17 g/mol
  • Structure : The compound features a naphthyridine core substituted with a bromophenyl group and two trifluoromethyl groups, contributing to its unique properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Imidazo[1,2-a][1,8]naphthyridine Core : Cyclization of appropriate precursors.
  • Introduction of the Bromophenyl Group : Via palladium-catalyzed cross-coupling reactions.
  • Addition of Trifluoromethyl Groups : Through nucleophilic substitution reactions using trifluoromethylating agents.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines by interfering with cellular proliferation mechanisms.

  • Case Study : In a study conducted on breast cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound also shows moderate antimicrobial efficacy against various bacterial and fungal strains. Comparative studies have placed it alongside standard antibiotics such as Streptomycin and Nystatin.

  • Findings : In tests against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of inhibition, suggesting its utility in developing new antimicrobial agents .

The mechanism underlying the biological activities of this compound is multifaceted:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell survival and proliferation.
  • Viral Replication Interference : The compound may disrupt viral replication by targeting viral enzymes crucial for their life cycle .

Research Applications

The unique properties of this compound have led to its application in various scientific fields:

  • Medicinal Chemistry : As a potential drug candidate for cancer and infectious diseases.
  • Material Science : Utilized in organic semiconductors due to its electronic properties.
  • Biological Research : Employed as a probe to study cellular pathways and molecular interactions .

Data Table

PropertyValue
Molecular FormulaC18H8BrF6N3
Molecular Weight460.17 g/mol
CAS Number439093-95-5
Anticancer IC50 (Example)Comparable to established chemotherapeutics
Antimicrobial ActivityModerate against various strains

Properties

IUPAC Name

8-(4-bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8BrF6N3/c19-10-3-1-9(2-4-10)13-8-28-15(26-13)6-5-11-12(17(20,21)22)7-14(18(23,24)25)27-16(11)28/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSQBPXBSOUDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8BrF6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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